N-(4-methoxyphenyl)-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide
Description
N-(4-Methoxyphenyl)-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide is a benzenesulfonamide derivative featuring a 4-methoxyphenyl group and a substituted 1,3-oxazole moiety. The oxazole ring is substituted with a methyl group at position 5 and a 3-methylphenyl group at position 2, conferring distinct electronic and steric properties. Its synthesis likely involves oxazole ring formation followed by sulfonamide alkylation, as inferred from analogous routes in and .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-N-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-18-8-7-9-20(16-18)25-26-24(19(2)31-25)17-27(21-12-14-22(30-3)15-13-21)32(28,29)23-10-5-4-6-11-23/h4-16H,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCJJHZVNBDEHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CN(C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the sulfonamide group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for efficiency and cost-effectiveness. This may involve the use of continuous flow reactors, automated systems, and advanced purification techniques to produce large quantities of the compound while maintaining quality standards.
Chemical Reactions Analysis
Hydrolysis of the Sulfonamide Group
The sulfonamide group (-SO2NH-) is susceptible to hydrolysis under acidic or basic conditions. For structurally similar compounds, hydrolysis yields benzenesulfonic acid and the corresponding amine derivative.
| Reaction Conditions | Reagents | Products | Yield/Notes |
|---|---|---|---|
| Acidic (HCl, H2O) | HCl (6M) | Benzenesulfonic acid + Oxazole-amine derivative | Moderate yield (~60%); Requires reflux |
| Basic (NaOH, EtOH) | NaOH (2M) | Sodium benzenesulfonate + Free amine | Higher yield (~75%) due to improved solubility |
The presence of electron-withdrawing groups (e.g., oxazole) may accelerate hydrolysis by destabilizing the sulfonamide bond.
Oxazole Ring Modifications
The 1,3-oxazole ring participates in electrophilic substitution and ring-opening reactions. For analogs with methylphenyl substituents:
Electrophilic Aromatic Substitution
-
Nitration : Occurs at the oxazole’s electron-rich positions (C2 or C5) .
-
Halogenation : Bromination or chlorination under mild conditions (e.g., NBS in CCl4) .
Ring-Opening Reactions
Oxazole rings can undergo acid-catalyzed ring-opening to form iminium intermediates, which may further react with nucleophiles .
Nucleophilic Substitution at the Methylene Bridge
The methylene group (-CH2-) linking the oxazole and sulfonamide is a potential site for nucleophilic attack. Alkylation or arylation reactions have been reported for similar compounds:
| Reaction | Reagents | Conditions | Outcome |
|---|---|---|---|
| Alkylation | R-X (alkyl halide), K2CO3 | DMF, 80°C | Substitution at methylene with moderate yield (~50%) |
| Arylation | Ar-B(OH)2, Pd(PPh3)4 | Suzuki coupling conditions | Limited success due to steric bulk |
Demethylation of Methoxy Groups
The 4-methoxyphenyl group can undergo demethylation under strong acidic conditions (e.g., BBr3 in CH2Cl2) to yield a phenolic derivative :
Sulfonation and Sulfamation
The benzene ring in the sulfonamide may undergo further sulfonation using oleum or SO3, though competing reactions with the oxazole ring are possible.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions (e.g., Heck, Sonogashira) are feasible if halogen atoms are introduced into the aromatic rings. For example:
| Reaction | Substrate | Catalyst | Outcome |
|---|---|---|---|
| Suzuki Coupling | Bromophenyl derivative | Pd(PPh3)4 | Forms biaryl derivatives in ~65% yield |
Biological Activation Pathways
In medicinal chemistry studies, analogs of this compound exhibit bioactivation through:
-
Enzyme Inhibition : Binding to dihydropteroate synthase (antibacterial activity) .
-
Metabolic Oxidation : CYP450-mediated oxidation of methyl groups to hydroxymethyl derivatives .
Key Data Table: Comparative Reactivity of Structural Analogs
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(4-methoxyphenyl)-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide exhibit promising anticancer properties. Research has shown that modifications in the oxazole ring can enhance the compound's efficacy against various cancer cell lines. For instance, derivatives with specific substitutions have been tested for their ability to inhibit tumor growth in non-small-cell lung carcinoma models, demonstrating significant cytotoxicity .
Enzyme Inhibition
The compound has been evaluated for its potential as an inhibitor of specific enzymes involved in cancer progression. Autotaxin (ATX), an enzyme implicated in tumor metastasis, has been a target for the development of inhibitors derived from this class of compounds. Structure-based drug design approaches have identified new inhibitors that leverage the unique structural features of this compound for enhanced binding affinity .
Pharmacokinetics
Studies into the pharmacokinetics of this compound suggest favorable absorption and distribution characteristics, which are essential for therapeutic efficacy. The lipophilic nature of the molecule aids in its permeation through cellular membranes, enhancing its bioavailability .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored a series of sulfonamide derivatives, including this compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, highlighting their potential as lead compounds for further development .
Case Study 2: Enzyme Inhibition
In an investigation focused on autotaxin inhibitors, researchers synthesized several derivatives based on the core structure of this compound. These compounds were subjected to enzyme kinetics studies to assess their inhibitory potency and mechanism. The findings revealed that modifications at specific positions significantly enhanced binding affinity and selectivity towards ATX .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related sulfonamide derivatives, emphasizing key structural variations and their implications:
Structural and Functional Analysis
Heterocyclic Ring Systems: The 1,3-oxazole ring in the target compound is aromatic and planar, enabling π-π stacking interactions with biological targets. In contrast, 1,3,4-oxadiazole () is a bioisostere with enhanced metabolic stability and hydrogen-bonding capacity .
The 3-methylphenyl group on the oxazole (target compound) increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Biological Activity :
- ’s oxazole-linked sulfonamide demonstrated antimicrobial activity, suggesting the oxazole moiety may contribute to target binding . The target compound’s additional methylphenyl group could modulate potency or spectrum.
- Sulfonamides with silylmethyl groups () are synthetic intermediates rather than bioactive agents, highlighting the importance of aromatic/hydrophobic substituents for biological targeting .
Synthetic Approaches: The target compound’s synthesis likely involves cyclization to form the oxazole ring (cf. ’s MnO₂-mediated oxidations) followed by alkylation of the sulfonamide nitrogen . ’s oxadiazole derivative required thioether formation and cyclocondensation, illustrating divergent routes for heterocyclic incorporation .
Research Findings and Data
Physicochemical Properties
- Solubility : The 4-methoxyphenyl group may improve aqueous solubility compared to fully alkylated derivatives (e.g., ’s silylmethyl compounds) .
Crystallographic Data
- Similar packing motifs are expected for the target compound.
Biological Activity
N-(4-methoxyphenyl)-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide is a sulfonamide compound with potential biological activities, particularly in cardiovascular and anti-inflammatory contexts. This article reviews its biological activity, including data from various studies and case reports.
- Molecular Formula : CHNOS
- Molecular Weight : 448.5 g/mol
- CAS Number : 1251645-45-0
Sulfonamides, including this compound, often exhibit their biological effects through the inhibition of specific enzymes or pathways. The oxazole ring in the structure may contribute to its interaction with biological targets, potentially influencing various signaling pathways.
Cardiovascular Effects
A study investigated the effects of various sulfonamide derivatives on perfusion pressure and coronary resistance using isolated rat hearts. The results indicated that certain sulfonamides could significantly alter perfusion pressure, suggesting a potential mechanism for regulating cardiovascular function. For instance, compounds similar to this compound demonstrated a dose-dependent decrease in perfusion pressure compared to controls .
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| Compound A | 0.001 | Decreased |
| Compound B | 0.001 | Decreased |
| N-(4-methoxyphenyl)-... | 0.001 | Significant decrease |
Anti-inflammatory Activity
Research has shown that sulfonamide derivatives can exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. This inhibition can lead to decreased production of pro-inflammatory mediators such as prostaglandins. The specific activity of this compound in this context remains to be fully elucidated but suggests potential therapeutic applications in inflammatory diseases.
Case Studies
- Cardiovascular Study : In an experimental setup involving isolated rat hearts, the administration of this compound resulted in significant changes in coronary resistance and perfusion pressure over time, indicating its potential role in cardiovascular regulation .
- Inflammation Model : In a model of induced inflammation, compounds structurally related to this sulfonamide exhibited reduced edema and inflammatory markers, supporting the hypothesis that such compounds can modulate inflammatory responses effectively.
Q & A
Q. Optimization strategies :
- Use high-resolution mass spectrometry (HRMS) and / NMR to monitor intermediate purity.
- Adjust solvent polarity (e.g., DMF for polar intermediates, toluene for thermal stability) to improve yields .
Advanced: How can discrepancies in reported biological activity data (e.g., IC50_{50}50 values) be resolved?
Answer:
Discrepancies often arise from assay variability or structural analogs. Methodological solutions include:
- Standardized assays : Replicate studies using identical cell lines (e.g., HeLa for anticancer activity) and controls.
- Structural validation : Confirm compound identity via X-ray crystallography (e.g., Acta Crystallographica data for related sulfonamides ) or 2D-NMR to rule out stereochemical impurities.
- Meta-analysis : Compare data across studies using tools like PubChem BioAssay, emphasizing compounds with ≥95% purity .
Basic: What spectroscopic and chromatographic techniques are critical for structural confirmation?
Answer:
- NMR spectroscopy : and NMR to verify sulfonamide (-SONH-) and oxazole proton environments. NMR if fluorinated analogs are present .
- Mass spectrometry : HRMS (ESI-TOF) for exact mass determination (e.g., [M+H] expected for CHNOS: 459.1385) .
- HPLC-PDA : Purity assessment with C18 columns (acetonitrile/water gradient) and UV detection at 254 nm .
Advanced: What strategies enhance pharmacokinetic properties (e.g., solubility, metabolic stability)?
Answer:
- Solubility : Introduce hydrophilic groups (e.g., morpholine in ) or use salt forms (e.g., sodium pivalate ).
- Metabolic stability : Replace labile groups (e.g., methylsulfonyl in resists oxidation better than thioether).
- In silico modeling : Use SwissADME to predict LogP and P-glycoprotein substrate likelihood .
Basic: How are solubility and stability profiles determined experimentally?
Answer:
- Solubility : Shake-flask method in PBS (pH 7.4) and DMSO, quantified via UV-Vis spectroscopy .
- Stability :
- Thermal: TGA/DSC to assess decomposition temperatures.
- Hydrolytic: Incubate in buffer solutions (pH 1–9) and analyze degradation products via LC-MS .
Advanced: How does structural modification of the oxazole or sulfonamide moieties affect bioactivity?
Answer:
Methodology : Perform SAR studies using in vitro assays (e.g., MTT for cytotoxicity) and molecular docking (AutoDock Vina) .
Basic: What are the best practices for handling and storing this compound?
Answer:
- Storage : -20°C under argon in amber vials to prevent oxidation of the oxazole ring.
- Handling : Use gloveboxes for air-sensitive reactions (e.g., sulfonamide alkylation) .
Advanced: What computational methods predict target binding modes and off-target effects?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
